molecular formula C16H23N3O2 B5958037 3-methyl-N-(3-methylbutyl)-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

3-methyl-N-(3-methylbutyl)-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B5958037
M. Wt: 289.37 g/mol
InChI Key: XGHHBPWIEDPDTB-UHFFFAOYSA-N
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Description

3-methyl-N-(3-methylbutyl)-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide is a complex organic compound with a unique structure that includes an oxazole ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-(3-methylbutyl)-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the oxazole ring, followed by its fusion with the pyridine ring. Key steps include:

    Formation of the oxazole ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Fusion with the pyridine ring: This step often involves coupling reactions under specific conditions to ensure the correct formation of the fused ring system.

    Introduction of substituents: The methyl, isopropyl, and butyl groups are introduced through alkylation reactions using suitable reagents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques to streamline the process.

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-(3-methylbutyl)-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or

Properties

IUPAC Name

3-methyl-N-(3-methylbutyl)-6-propan-2-yl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O2/c1-9(2)6-7-17-15(20)12-8-13(10(3)4)18-16-14(12)11(5)19-21-16/h8-10H,6-7H2,1-5H3,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGHHBPWIEDPDTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC2=C1C(=CC(=N2)C(C)C)C(=O)NCCC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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